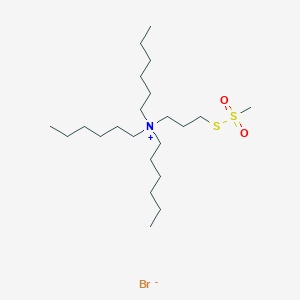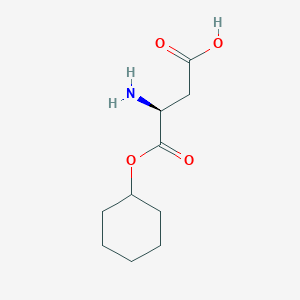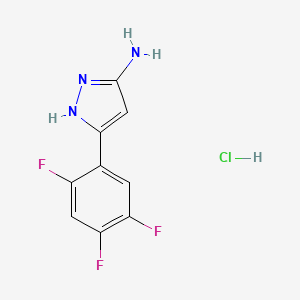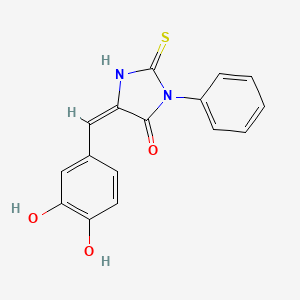
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide is a chemical compound with the molecular formula C22H48BrNO2S2 and a molecular weight of 502.66 . It is a water-soluble analogue of the charged MTS reagent MTSET and is used in various scientific applications, particularly in the substituted cysteine accessibility method (SCAM) to probe the topology and function of ligand-gated ion channels and transporter proteins .
Méthodes De Préparation
The synthesis of 3-(Trihexylammonium)propyl Methanethiosulfonate Bromide involves several steps. The primary synthetic route includes the reaction of trihexylamine with 3-chloropropyl methanethiosulfonate in the presence of a suitable solvent. The reaction conditions typically involve moderate temperatures and the use of a base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atoms in the methanethiosulfonate group.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and oxidizing or reducing agents under controlled temperature and pH conditions.
Applications De Recherche Scientifique
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research involving this compound contributes to understanding the mechanisms of certain diseases and the development of potential therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Trihexylammonium)propyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as cysteine residues in proteins. The compound modifies these residues, allowing researchers to study the protein’s structure and function. The pathways involved include the formation of covalent bonds between the compound and the target protein, leading to changes in the protein’s activity and properties .
Comparaison Avec Des Composés Similaires
3-(Trihexylammonium)propyl Methanethiosulfonate Bromide can be compared with other similar compounds, such as:
MTSET (2-(Trimethylammonium)ethyl Methanethiosulfonate Bromide): Another charged MTS reagent used in SCAM.
MTSES (Sodium (2-sulfonatoethyl)methanethiosulfonate): A negatively charged MTS reagent used for similar applications.
MTSEA (2-Aminoethyl Methanethiosulfonate): A positively charged MTS reagent with different functional groups.
The uniqueness of this compound lies in its specific structure and properties, making it suitable for particular applications in scientific research .
Propriétés
Formule moléculaire |
C22H48BrNO2S2 |
|---|---|
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
trihexyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |
InChI |
InChI=1S/C22H48NO2S2.BrH/c1-5-8-11-14-18-23(19-15-12-9-6-2,20-16-13-10-7-3)21-17-22-26-27(4,24)25;/h5-22H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
ULTJTXDFTJXMSH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCSS(=O)(=O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13713236.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B13713243.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)



![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)





